(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

描述

Molecular Architecture and Crystallographic Analysis

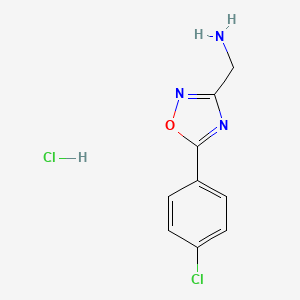

The molecular formula of (5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is C₁₀H₁₁Cl₂N₃O , with a molecular weight of 260.12 g/mol . The core structure comprises a 1,2,4-oxadiazole ring substituted at the 3-position with a methanamine group and at the 5-position with a 4-chlorophenyl moiety. The hydrochloride salt formation involves protonation of the primary amine, as evidenced by the ionic interaction between the ammonium group and the chloride counterion.

Crystallographic studies of analogous 1,2,4-oxadiazole derivatives reveal monoclinic or triclinic crystal systems with P21/n or P-1 space groups. For example, the related compound (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride crystallizes with a centroid–centroid distance of 3.746 Å between stacked oxadiazole rings, stabilized by π-π interactions. Key bond lengths include N–O (1.36–1.39 Å) and C–N (1.28–1.32 Å) within the oxadiazole ring, while the C–Cl bond in the 4-chlorophenyl group measures 1.74 Å .

| Structural Parameter | Value |

|---|---|

| C–N (oxadiazole ring) | 1.28–1.32 Å |

| N–O (oxadiazole ring) | 1.36–1.39 Å |

| C–Cl (4-chlorophenyl) | 1.74 Å |

| Dihedral angle (oxadiazole-aryl) | 15–25° |

属性

IUPAC Name |

[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBOMGJWOFGKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179370-94-5 | |

| Record name | 1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₉H₈ClN₃O

- Molecular Weight : 209.63 g/mol

- CAS Number : 1179370-94-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Inhibition of Kinases : The compound has shown inhibitory effects on p38 MAPK, which is involved in inflammatory responses and cancer progression .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of p53 and caspase pathways .

Biological Activity Overview

The following table summarizes the biological activities and effects observed in various studies involving this compound:

| Activity | Cell Line/Model | IC₅₀ Value (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis via p53 pathway |

| Cytotoxicity | U-937 (leukemia) | < 1.0 | Inhibition of cell proliferation |

| Inhibition of p38 MAPK | Various cancer cell lines | 10.38 | Kinase inhibition |

| Selective inhibition of hCA IX | Biochemical assay | 89 pM | Carbonic anhydrase inhibition |

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated significant cytotoxicity with IC₅₀ values in the low micromolar range, particularly against MCF-7 cells .

- p38 MAPK Inhibition : Research demonstrated that derivatives of oxadiazole compounds exhibit potent inhibition of p38 MAPK activity. This inhibition was linked to reduced inflammatory cytokine production and could be beneficial in treating inflammatory diseases and cancers .

- Apoptotic Induction Mechanism : Flow cytometry assays revealed that treatment with this compound led to increased levels of cleaved caspase-3 and p53 expression in treated cells, confirming its role as an apoptosis inducer .

相似化合物的比较

Positional Isomers of 1,2,4-Oxadiazole Derivatives

Halogen-Substituted Phenyl Analogs

Alkyl-Substituted Oxadiazoles

Other Oxadiazole Isomers

Key Findings and Implications

Substituent Position: Swapping substituents between positions 3 and 5 on the 1,2,4-oxadiazole ring (e.g., vs.

Halogen Effects : Fluorine substitution () reduces molecular weight compared to chlorine but introduces stronger electronegativity, which may enhance dipole interactions in drug-receptor binding.

Alkyl vs. Aryl Groups : Methyl or trifluoropropyl groups () improve solubility but may reduce steric hindrance compared to aromatic substituents.

Isomeric Differences : 1,2,5-Oxadiazole derivatives () exhibit distinct electronic properties compared to 1,2,4-oxadiazoles, influencing their chemical stability and pharmacological profiles.

准备方法

Synthesis of the Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.

- Amidoxime and Acid Chloride Method : A typical approach involves reacting an amidoxime derivative with an acid chloride or activated carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.

- Cyclization with Hydrazides : Hydrazides can be converted into oxadiazoles by intramolecular cyclization, often facilitated by oxidants such as manganese dioxide or under acidic conditions.

Introduction of the Methanamine Group

- The methanamine substituent at the 3-position of the oxadiazole ring is introduced via aminomethylation reactions.

- This typically involves reacting the oxadiazole intermediate with aminomethylation reagents such as formaldehyde and ammonia or primary amines, or by nucleophilic substitution on a suitable precursor.

Formation of Hydrochloride Salt

- The free base (5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol) to yield the hydrochloride salt.

- This step enhances the compound’s solubility and stability for further application.

Representative Synthetic Route

Alternative and Advanced Methods

Microwave-Assisted Synthesis

- Microwave irradiation has been employed to accelerate the synthesis of oxadiazole derivatives, reducing reaction times from hours to minutes while maintaining or improving yields.

- For example, oxadiazole hydrazides and related compounds were synthesized under microwave conditions in ethanol with zinc chloride as a catalyst, achieving yields comparable to conventional reflux methods but with significantly reduced reaction times.

Oxidative Cyclization Using PIDA

- Phenyliodine(III) diacetate (PIDA) has been used as an oxidant to facilitate the cyclization of amidoximes to 1,2,4-oxadiazoles under mild conditions.

- This method offers a facile and efficient route to 3-amino-5-aryl-1,2,4-oxadiazoles, structurally related to the target compound.

Purification Techniques

- Recrystallization from solvents such as dimethylformamide (DMF) and methanol in specific volume ratios (e.g., 2:2) is commonly used to purify oxadiazole derivatives.

- Filtration and washing with cold solvents ensure removal of impurities and improve product quality.

Summary Table of Preparation Methods

Research Findings and Notes

- Yields for oxadiazole derivatives vary between 50-75%, depending on the method and conditions employed.

- Microwave-assisted methods reduce reaction times significantly (from hours to minutes) without compromising product purity or yield.

- The hydrochloride salt form is preferred for its enhanced physicochemical properties.

- Oxadiazole synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, to optimize yield and purity.

常见问题

Q. 1.1. What are the optimal synthetic routes for (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, and how do reaction conditions affect yield and purity?

Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes with chlorophenyl-substituted carboxylic acids or esters. Key steps include:

Amidoxime Formation : Reacting nitriles with hydroxylamine under reflux (e.g., ethanol, 70–80°C, 6–8 hours).

Oxadiazole Cyclization : Using activating agents like POCl₃ or DCC to form the 1,2,4-oxadiazole ring .

Hydrochloride Salt Formation : Treating the free base with HCl gas or concentrated HCl in anhydrous ether.

Q. Critical Variables :

Q. 1.2. How does the 4-chlorophenyl substituent influence the compound’s physicochemical properties?

Methodological Answer : The 4-chlorophenyl group enhances lipophilicity (logP ~2.1), improving membrane permeability compared to non-halogenated analogs. Key properties:

- Solubility : Moderate in DMSO (>10 mg/mL), poor in water (<0.1 mg/mL).

- Stability : Stable at pH 4–7 (24-hour study), but degrades in alkaline conditions (pH >9) via oxadiazole ring cleavage .

- Hydrogen Bonding : The oxadiazole’s N-atoms act as H-bond acceptors (calculated PSA: 51 Ų), influencing protein binding .

Q. Advanced Characterization :

- X-ray Crystallography : Confirms planar oxadiazole ring and Cl···π interactions in the solid state .

- DSC/TGA : Melting point ~215°C (decomposition observed above 250°C) .

Advanced Research Questions

Q. 2.1. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer : Discrepancies may arise from:

Metabolic Instability : Use hepatic microsome assays (e.g., human/rat liver S9 fractions) to identify metabolites .

Plasma Protein Binding : Equilibrium dialysis (spiked plasma, 37°C) quantifies free vs. bound drug (e.g., 85% bound in rat plasma) .

Pharmacokinetic Profiling : IV/PO dosing in rodents with LC-MS/MS analysis to assess bioavailability (e.g., F% <15% due to first-pass metabolism) .

Case Study :

A fluorophenyl analog showed IC₅₀ = 2 µM (in vitro kinase inhibition) but no efficacy in murine models. Resolution: Structural optimization of the methanamine group improved metabolic stability (t₁/₂ increased from 0.8 to 4.2 hours) .

Q. 2.2. How can computational modeling predict target interactions of this compound?

Methodological Answer :

Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT) to identify binding poses. The oxadiazole ring engages in π-π stacking with Tyr327, while the Cl-substituent fits a hydrophobic pocket .

MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .

QSAR Models : Train models using descriptors like HOMO/LUMO energies and Cl-substituent’s Hammett constant (σₚ = 0.23) to predict bioactivity .

Q. 2.3. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer : Critical issues include:

Reagent Safety : Replace POCl₃ (corrosive) with safer cyclization agents (e.g., EDCI/HOBt) .

Purification Scalability : Switch from column chromatography to recrystallization (ethanol/water, 3:1) for batch processing .

Byproduct Control : Monitor residual solvents (e.g., DMF) via GC-MS to meet ICH Q3C limits .

Case Study :

A 10-g scale synthesis achieved 48% yield with 99% purity (HPLC), but required strict temperature control (±2°C) to avoid exothermic side reactions .

Safety and Handling

Q. 3.1. What safety protocols are recommended for handling this compound?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。